Ethylenediaminetetraacetic acid-d4
Overview
Description
Ethylenediaminetetraacetic acid-d4 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. The deuterium atoms replace the hydrogen atoms in the carboxyl groups, making it useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This compound is known for its ability to chelate metal ions, forming stable complexes with various metal cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid-d4 involves the reaction of ethylenediamine with deuterated chloroacetic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
H2NCH2CH2NH2+4DClCH2COOH→(DO2CCH2)2NCH2CH2N(CH2CO2D)2+4HCl
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the isotopic purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid-d4 undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: The deuterium atoms in the carboxyl groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Chelation: Typically involves the use of metal salts in aqueous solutions. The reaction conditions include neutral to slightly basic pH to facilitate complex formation.
Substitution: Requires specific reagents such as halogenating agents or nucleophiles to replace the deuterium atoms.
Major Products
Chelation: Metal-ethylenediaminetetraacetic acid-d4 complexes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethylenediaminetetraacetic acid-d4 has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions and prevent interference in reactions.
Biology: Employed in molecular biology for the purification of nucleic acids and proteins by removing metal ion contaminants.
Medicine: Utilized in medical research to study metal ion interactions in biological systems and develop metal-based therapeutics.
Industry: Applied in industrial processes to prevent metal ion contamination and improve product quality.
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid-d4 involves chelation, where the compound binds to metal ions through its carboxyl and amino groups. This binding forms stable, water-soluble complexes that can be easily removed from the system. The chelation process prevents metal ions from participating in unwanted side reactions, thereby stabilizing the system.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid: The non-deuterated form, widely used for similar applications but lacks the isotopic labeling.
Nitrilotriacetic acid: Another aminopolycarboxylic acid with similar chelating properties but fewer carboxyl groups.
Diethylenetriaminepentaacetic acid: Contains an additional amino group and more carboxyl groups, providing stronger chelation.
Uniqueness
Ethylenediaminetetraacetic acid-d4 is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques that require isotopic differentiation. This property allows for more precise studies of metal ion interactions and dynamics in various systems.
Properties
IUPAC Name |
deuterio 2-[2-[bis(2-deuteriooxy-2-oxoethyl)amino]ethyl-(2-deuteriooxy-2-oxoethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-JBISRTOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)CN(CCN(CC(=O)O[2H])CC(=O)O[2H])CC(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584453 | |
Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15251-22-6 | |
Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetra[(O-~2~H)acetic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic acid-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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